(S)-(+)-N-3-Benzylnirvanol

描述

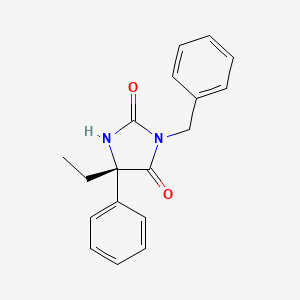

“(+)-N-3-Benzylnirvanol” is a chemical compound with the following structural formula:

C20H17N3O2

It belongs to the class of organic compounds known as hydrazones. Hydrazones are derivatives of hydrazine (N₂H₄) in which one or both hydrogen atoms are replaced by organic groups. The compound’s systematic name is N’- (3- (benzyloxy)benzylidene)isonicotinohydrazide .

准备方法

合成路线:: “(+)-N-3-苄基尼尔瓦诺尔”的合成路线涉及异烟酰肼与苯甲醛衍生物的缩合反应。反应通过形成腙键进行。可以使用各种苯甲醛衍生物,例如3-苄氧基苯甲醛。

反应条件::- 反应物:异烟酰肼,3-苄氧基苯甲醛

- 溶剂:有机溶剂,如乙醇或甲醇

- 催化剂:酸性或碱性条件(例如,乙酸或氢氧化钠)

- 温度:通常在室温或略高于室温

- 后处理:过滤和重结晶

工业生产:: 工业规模的生产方法涉及反应条件、可扩展性和纯化工艺的优化。大规模合成可能使用连续流动反应器或间歇式反应器。

化学反应分析

反应:: “(+)-N-3-苄基尼尔瓦诺尔”可以进行各种反应,包括:

氧化: 它可以被氧化形成相应的肟或其他衍生物。

还原: 腙基团的还原可以生成相应的肼。

取代: 取代反应可以在苄叉基或苄氧基上发生。

氧化: 氧化剂,如过氧化氢 (H₂O₂) 或高锰酸钾 (KMnO₄)。

还原: 还原剂,如硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。

取代: 各种亲核试剂(例如,胺,硫醇)在适当的条件下。

主要产物:: 主要产物取决于具体的反应条件。氧化导致肟或其他衍生物,而还原产生肼衍生物。

科学研究应用

“(+)-N-3-苄基尼尔瓦诺尔”在以下方面有应用:

医药: 由于其腙部分,它具有潜在的抗结核活性。

化学: 用于合成其他化合物。

工业: 可能作为药物开发的构建模块。

作用机制

确切的作用机制仍然是正在进行的研究领域。它的腙官能团表明它可能与生物靶点相互作用,可能涉及酶抑制或受体结合。

相似化合物的比较

“(+)-N-3-苄基尼尔瓦诺尔”因其异烟酰肼和苄叉部分的独特组合而脱颖而出。类似的化合物包括其他腙及其相关衍生物。

生物活性

(S)-(+)-N-3-Benzylnirvanol, also known as ZSN-76403, is a compound recognized for its significant biological activity, particularly as a selective inhibitor of the cytochrome P450 enzyme CYP2C19. This article delves into its biological properties, mechanisms of action, and implications for drug metabolism and pharmacokinetics.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 290.35 g/mol. Its structural formula highlights the presence of a benzyl group attached to a nirvanol backbone, which is crucial for its biological activity.

This compound acts primarily as a competitive inhibitor of CYP2C19. The inhibitory potency has been quantified with an IC50 value of 0.179 µM, indicating its effectiveness in inhibiting this enzyme's activity in vitro . The mechanism involves binding to the active site of CYP2C19, thereby preventing the metabolism of various substrates that are typically processed by this enzyme.

Inhibitory Potency

The inhibitory characteristics of this compound have been extensively studied:

| Compound | IC50 Value (µM) | K(i) Value (nM) |

|---|---|---|

| This compound | 0.179 | 250 |

| (-)-N-3-Benzyl-phenobarbital | - | 79 |

| Omeprazole | - | >1000 |

The K(i) values indicate that this compound is less potent than its counterpart (-)-N-3-benzylphenobarbital but still holds significant potential for use in pharmacological studies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CYP2C19 activity in human liver microsomes. For instance, at concentrations used in experiments (1 µM), it inhibited approximately 80% of CYP2C19 activity without significantly affecting other CYP isoforms such as CYP1A2, CYP2D6, or CYP3A4 .

Implications for Drug Metabolism

The selective inhibition of CYP2C19 by this compound has important implications for drug-drug interactions and personalized medicine. Given that CYP2C19 is involved in the metabolism of several clinically relevant drugs (e.g., clopidogrel), understanding the effects of this compound can aid in predicting metabolic outcomes in patients .

Toxicological Profile

While the primary focus has been on its role as an inhibitor, ongoing research is investigating the broader toxicological implications of this compound. Initial studies suggest that it does not exhibit significant toxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic applications .

属性

IUPAC Name |

(5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654527 | |

| Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790676-40-3 | |

| Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。